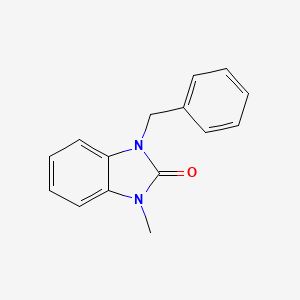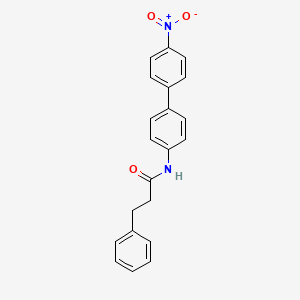
N-(4'-nitrobiphenyl-4-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a phenylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide typically involves the following steps:
Nitration of Biphenyl: The starting material, biphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4’ position.
Formation of 4’-nitrobiphenyl-4-ylamine: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Amidation Reaction: The resulting 4’-nitrobiphenyl-4-ylamine is reacted with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide.
Industrial Production Methods
Industrial production of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylpropanamide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts.
Major Products Formed
Reduction: 4’-aminobiphenyl-4-yl-3-phenylpropanamide.
Oxidation: 3-phenylpropanoic acid derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s biphenyl structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
作用机制
The mechanism of action of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
N-(4-bromobiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a bromine atom instead of a nitro group.
N-(4-chlorobiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a chlorine atom instead of a nitro group.
N-(4-methylbiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its halogenated or methylated analogs.
属性
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(15-6-16-4-2-1-3-5-16)22-19-11-7-17(8-12-19)18-9-13-20(14-10-18)23(25)26/h1-5,7-14H,6,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSZVZYIAFOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B5918067.png)

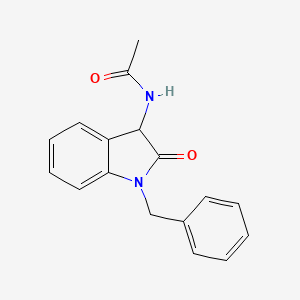
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5918109.png)
methyl]thiourea](/img/structure/B5918117.png)
![1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
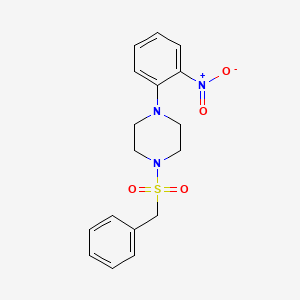
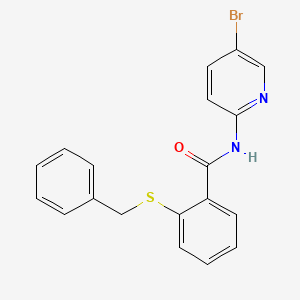

![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
